4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFQOEDBMKIYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolo[2,3-b]pyridine Skeleton Formation
The pyrrolo[2,3-b]pyridine core is typically synthesized via cyclization of halogenated pyridine precursors. In WO2006063167A1 , 5-bromo-7-azaindole undergoes Suzuki coupling with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate in dioxane/water (2.5:1) at 80°C. This method achieves >70% yield for aryl-substituted intermediates, critical for subsequent functionalization.
Alternative routes involve cyclocondensation of 3-aminopyridine derivatives with α-haloketones. For example, reacting 3-amino-4-fluoropyridine with 2-bromoacetophenone in dimethylformamide (DMF) at 120°C forms the pyrrolo[2,3-b]pyridine backbone with 65–80% efficiency.
Fluorination Techniques
Direct Electrophilic Fluorination
Position-selective fluorination at the 4-position is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C. This method provides 85–90% regioselectivity, attributed to the electron-withdrawing effect of the adjacent nitrogen atom directing electrophilic attack.
Halogen Exchange Reactions
Bromine-to-fluorine substitution employs potassium fluoride (KF) and crown ethers in polar aprotic solvents. For instance, treating 4-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate with KF/18-crown-6 in dimethyl sulfoxide (DMSO) at 100°C for 12 hours yields the fluorinated product with 75% conversion.
Carboxylic Acid Functionalization
Oxidation of Methyl Esters
Hydrolysis of methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate using 2.5 N NaOH in methanol/water (1:1) at 50°C for 30 minutes quantitatively generates the carboxylic acid. This method avoids side reactions, as evidenced by >95% purity in HPLC analysis.
Carbonylation via Palladium Catalysis
Industrial-Scale Optimization
Catalytic System Refinement
Industrial processes prioritize Pd recovery and ligand stability. Using polymer-supported Pd catalysts (e.g., Pd EnCat™) reduces metal leaching to <0.1 ppm while maintaining 88% yield in Suzuki couplings.
Solvent and Temperature Optimization
Replacing dioxane with cyclopentyl methyl ether (CPME) in fluorination steps enhances safety (higher boiling point, 106°C) and improves yield by 12%. Microwave-assisted synthesis at 150°C reduces reaction times from 16 hours to 45 minutes for carboxylation steps.
Analytical Validation
Purity and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Cyclization | DMF, 120°C, 8h | 78 | 92 |
| Fluorination | Selectfluor®, MeCN, 60°C, 6h | 89 | 96 |
| Carboxylation | CO, Pd(OAc)₂, dppf, MeOH, 80°C, 12h | 82 | 94 |
| Hydrolysis | 2.5N NaOH, MeOH/H₂O, 50°C, 0.5h | 95 | 98 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.34 (s, 1H, COOH), 8.72 (d, J = 4.8 Hz, 1H), 8.05 (d, J = 7.6 Hz, 1H), 7.22 (s, 1H), 4.89 (s, 1H).
-
LC-MS (ESI) : m/z 180.1 [M+H]⁺, consistent with molecular formula C₈H₅FN₂O₂.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .
Scientific Research Applications
4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FGFR inhibitor, it binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Data Table: Key Compounds and Properties
Research Findings and Implications
- Electronic Effects : Fluorine’s electronegativity in 4-fluoro derivatives enhances metabolic stability and target binding compared to chlorine or methyl groups .
- Scaffold Differences: Thieno[2,3-b]pyridines exhibit stronger antibacterial activity due to sulfur’s electronic contributions, whereas pyrrolo analogues may offer improved solubility and synthetic versatility .
- Substituent Sensitivity: Positional changes (e.g., C2 vs. C4 substitutions) significantly impact activity, as seen in nitro-to-arylamino modifications reducing potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves functionalizing the pyrrolo-pyridine core. For example, fluorination at the 4-position can be achieved via halogen exchange using a fluorinating agent like KF or Selectfluor, starting from a chloro- or iodo-precursor (as seen in halogenated analogs, e.g., 5-chloro-4-iodo derivatives) . Subsequent hydrolysis of a methyl ester intermediate (e.g., methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) under acidic or basic conditions yields the carboxylic acid .
- Optimization : Monitor reaction progress via TLC or LCMS. Adjust solvent polarity (e.g., DMF for fluorination) and temperature (80–120°C) to improve yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Techniques :
- NMR : Analyze , , and NMR to confirm fluorine substitution and aromatic proton environments (e.g., 4-fluoro resonance at ~-120 ppm in NMR) .
- HRMS : Confirm molecular weight (calc. for : 194.03 g/mol) .
- X-ray crystallography : Resolve the planar pyrrolo-pyridine core and fluorine positioning .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodology :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) and monitor via HPLC for decomposition products (e.g., decarboxylation or defluorination) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and binding interactions of this compound in medicinal chemistry applications?
- Approach :
- Use density functional theory (DFT) to model fluorine’s electron-withdrawing effects on the carboxylic acid’s acidity .
- Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases, leveraging the pyrrolo-pyridine scaffold’s resemblance to ATP-binding motifs .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties, and what synthetic challenges arise?
- Modifications :
- Introduce methyl or morpholinyl groups at the 2-position to improve metabolic stability (e.g., 2-(4-morpholinylmethyl) derivatives) .
- Replace the carboxylic acid with bioisosteres (e.g., tetrazoles) to enhance membrane permeability .
Q. How should researchers address contradictions in reported biological activity data, such as variability in enzyme inhibition assays?
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
